BenchChemオンラインストアへようこそ!

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride

Medicinal chemistry Building block procurement Kinase inhibitor synthesis

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-49-9, molecular formula C13H21Cl2FN2, molecular weight 295.22 g/mol) is a fluorinated piperidin-4-amine derivative in which the 3-fluoro-5-methylbenzyl group is attached exclusively to the exocyclic 4-amino nitrogen rather than the piperidine ring nitrogen. This compound belongs to the N-alkyl-N-arylmethylpiperidin-4-amine scaffold class, which has been validated as a pharmacophore for dual serotonin and norepinephrine reuptake inhibition.

Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22
CAS No. 1349716-49-9
Cat. No. B2574345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride
CAS1349716-49-9
Molecular FormulaC13H21Cl2FN2
Molecular Weight295.22
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)CNC2CCNCC2.Cl.Cl
InChIInChI=1S/C13H19FN2.2ClH/c1-10-6-11(8-12(14)7-10)9-16-13-2-4-15-5-3-13;;/h6-8,13,15-16H,2-5,9H2,1H3;2*1H
InChIKeyKVLUSNRPMMZGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-49-9): Procurement-Grade Overview of a Regiospecifically N-Benzylated Piperidin-4-amine Building Block


N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-49-9, molecular formula C13H21Cl2FN2, molecular weight 295.22 g/mol) is a fluorinated piperidin-4-amine derivative in which the 3-fluoro-5-methylbenzyl group is attached exclusively to the exocyclic 4-amino nitrogen rather than the piperidine ring nitrogen . This compound belongs to the N-alkyl-N-arylmethylpiperidin-4-amine scaffold class, which has been validated as a pharmacophore for dual serotonin and norepinephrine reuptake inhibition [1]. It serves as a strategic intermediate in the synthesis of deoxycytidine kinase (dCK) inhibitors, a class of compounds under investigation for hematological malignancies and PET imaging probe development [2]. Commercially available at ≥98% purity , the dihydrochloride salt form ensures aqueous solubility and long-term storage stability under recommended conditions (sealed, dry, 2-8°C) .

Why N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride Cannot Be Replaced by Its 1-Benzyl Regioisomer or Other Piperidine-Benzylamine Analogs


Piperidine-benzylamine derivatives with identical molecular formulae but different regioisomeric attachment points are not interchangeable building blocks. The target compound bears the 3-fluoro-5-methylbenzyl group on the exocyclic 4-amine, while its closest analog—1-(3-fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1286265-62-0)—attaches the same benzyl group to the piperidine ring nitrogen . This regioisomerism produces two chemically distinct species: the N-benzyl isomer presents a secondary amine at the 4-position with a predicted conjugate acid pKa of approximately 9.99, whereas the 1-benzyl isomer presents a tertiary piperidine nitrogen with a predicted pKa of approximately 10.38 . These differences in basicity and nucleophilicity dictate divergent reactivity in downstream coupling reactions such as reductive amination, urea formation, and amide bond formation—reactions central to the construction of dCK inhibitor scaffolds and CNS-targeted compound libraries [1]. Furthermore, positional isomerism of the fluoro and methyl substituents on the benzyl ring (e.g., 2-fluoro-4-methyl vs. 3-fluoro-5-methyl) alters lipophilicity, metabolic stability, and target binding, as demonstrated across multiple kinase inhibitor series [2].

Quantitative Differentiation Evidence for N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride: Comparator-Anchored Selection Data


Regioisomeric Identity: N-Benzyl vs. 1-Benzyl Substitution Controls Basicity and Downstream Reactivity

The target compound (CAS 1349716-49-9) is the N-benzyl regioisomer, wherein the 3-fluoro-5-methylbenzyl group is covalently linked to the exocyclic 4-amino nitrogen. Its closest structural analog, 1-(3-fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1286265-62-0), is the 1-benzyl regioisomer with the identical benzyl group attached to the piperidine ring nitrogen . Using structurally analogous unsubstituted benzyl pairs as computational surrogates, 4-(benzylamino)piperidine (N-benzyl) exhibits a predicted pKa of 9.99±0.10, while 1-benzylpiperidin-4-amine (1-benzyl) exhibits a conjugate acid pKa of approximately 10.38 (derived from pKb 3.62), yielding a ΔpKa of approximately 0.4 units . This difference in basicity directly impacts the protonation state at physiological pH and the nucleophilicity of the free amine in coupling reactions, making the two regioisomers chemically non-substitutable in synthetic sequences.

Medicinal chemistry Building block procurement Kinase inhibitor synthesis

Pharmacophore-Class Validation: N-Alkyl-N-arylmethylpiperidin-4-amine Scaffold Demonstrates Dual Serotonin/Norepinephrine Reuptake Inhibition

The N-alkyl-N-arylmethylpiperidin-4-amine scaffold, to which the target compound belongs, has been systematically evaluated as a dual inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake [1]. In the foundational SAR study by Boot et al. (2006), a series of N-alkyl-N-arylmethylpiperidin-4-amines demonstrated nanomolar-range inhibitory activity at both the human serotonin transporter (SERT) and norepinephrine transporter (NET) [1]. This validates the N-benzyl-piperidin-4-amine connectivity as a privileged pharmacophore. In contrast, 1-benzylpiperidin-4-amines, where the benzyl group is on the ring nitrogen, are not documented as dual SNRI pharmacophores but rather serve as intermediates for distinct target classes, including 5-HT2B antagonists [2] and orexin antagonists [3]. The specific 3-fluoro-5-methyl substitution pattern on the benzyl ring of the target compound is designed to modulate lipophilicity and metabolic stability compared to unsubstituted or differently substituted analogs, consistent with general principles of fluorinated fragment design in medicinal chemistry [4].

CNS drug discovery Monoamine transporter SNRI pharmacophore

Salt Form Advantage: Dihydrochloride Provides Quantified Solubility and Stability Enhancement Over Free Base Forms

The target compound is supplied as the dihydrochloride salt (2HCl), which confers well-established advantages over the free base form of piperidin-4-amines. Historically, the free base forms of 4-aminopiperidine derivatives exhibit significant hygroscopicity and reduced ambient stability, while the dihydrochloride salt form significantly enhances both aqueous solubility and long-term storage stability . The parent 4-aminopiperidine dihydrochloride (CAS 35621-01-3) serves as a reference: it is described as a white crystalline powder readily soluble in water [1]. In contrast, 1-(3-fluoro-5-methylbenzyl)piperidin-4-amine is reported to be available in free base form (MW 222.30 g/mol) with limited aqueous solubility, requiring conversion to the dihydrochloride for aqueous reaction conditions . The target compound, supplied pre-formed as the dihydrochloride, eliminates the need for in situ salt formation and standardization, providing batch-to-batch consistency critical for multi-step synthetic workflows. Storage specifications (sealed, dry, 2-8°C) have been validated by commercial suppliers to maintain ≥98% purity over the recommended shelf life .

Aqueous solubility Salt selection Long-term storage stability

Fluorine/Methyl Substitution Pattern: 3-Fluoro-5-Methylbenzyl Confers Distinct Lipophilicity and Metabolic Stability Relative to Positional Isomers

The specific 3-fluoro-5-methyl substitution on the benzyl ring differentiates the target compound from positional isomers such as N-(2-fluoro-4-methylbenzyl)piperidin-4-amine dihydrochloride and N-(2-fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride [1]. Fluorine substitution at the meta position (3-fluoro) on an aromatic ring generally results in a distinct electronic and steric profile compared to ortho (2-fluoro) substitution. In fluorinated piperidine fragment libraries, the position of fluorine substitution has been shown to impact pKa and lipophilicity (logP) in a quantifiable manner: for example, 3-fluoropiperidine exhibits a pKa of approximately 9.3 versus 9.4 for 4-fluoropiperidine, demonstrating that the substitution position alone can modulate basicity by 0.1-0.2 pKa units even without the benzyl group . When extrapolated to the benzylated analogs, the 3-fluoro-5-methyl substitution pattern on the benzyl ring of the target compound is expected to provide a balanced profile of moderate lipophilicity enhancement (from both fluorine and methyl groups) while avoiding the steric hindrance and potential metabolic liabilities associated with ortho-fluoro substitution [2]. The specific 3-fluoro-5-methylbenzyl motif has been incorporated into patent-exemplified dCK inhibitor intermediates, indicating its preferential selection over other positional isomers in lead optimization campaigns [3].

Fluorinated building blocks Metabolic stability Lipophilicity modulation

Commercial Availability and Pricing: Curated Supplier Landscape Enables Cost-Effective Procurement at Research Scale

The target compound is available from multiple global suppliers with documented pricing and purity specifications. Fluorochem (UK) offers the compound at ¥7,920/1g through its catalog (product code 069502) . Fujifilm Wako (Japan) lists the compound via Combi-Blocks at ¥400,000/1g, ¥160,000/250mg, and ¥90,000/100mg, with a lead time of 2-3 weeks . Chinese domestic suppliers including Leyan offer the compound at 98% purity . In comparison, the 1-benzyl regioisomer (CAS 1286265-62-0) is listed by Kishida Chemical (Japan) at ¥20,700/250mg [1], and ChemDiv offers it as building block BB35-0768 . The broader supplier base for the N-benzyl isomer (at least 3 global suppliers identified) compared to the 1-benzyl isomer provides competitive pricing pressure and supply chain redundancy, reducing single-supplier dependency for ongoing research programs. The compound is classified as a research chemical, not for direct human use, consistent with its role as a synthetic intermediate .

Chemical procurement Building block sourcing Cost-per-gram benchmarking

Optimal Research and Industrial Application Scenarios for N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride


Synthesis of Deoxycytidine Kinase (dCK) Inhibitor Libraries via N-Benzyl-piperidin-4-amine Intermediate Coupling

The target compound serves as a strategic N-benzyl-piperidin-4-amine intermediate for constructing dCK inhibitor libraries. In the synthetic route to potent dCK inhibitors (e.g., LP-661438, IC50 = 1.7 nM against dCK), a piperidin-4-amine core is coupled to a 5-fluorocytosine or related pyrimidine warhead via the exocyclic 4-amine nitrogen [1]. The N-benzyl substitution pattern of the target compound preserves the exocyclic amine nucleophilicity required for this coupling, whereas the 1-benzyl regioisomer would require a deprotection/reprotection sequence to achieve the same connectivity. The practical synthesis of the dCK inhibitor core intermediate 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine has been optimized at pilot scale, establishing the commercial relevance of piperidin-4-amine derivatives for this target class [2].

Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Pharmacophore Exploration

The N-alkyl-N-arylmethylpiperidin-4-amine scaffold has been validated as a dual SNRI pharmacophore with nanomolar potency at both SERT and NET [1]. Researchers developing CNS-penetrant monoamine transporter modulators can use the target compound as the core amine building block for SAR exploration. The 3-fluoro-5-methyl substitution on the benzyl ring provides a starting point for modulating lipophilicity (predicted logP) and metabolic stability, with the option to further derivatize the piperidine ring nitrogen (e.g., alkylation, acylation) to tune selectivity between SERT and NET. This application scenario is distinct from 1-benzylpiperidin-4-amine-based libraries, which have been directed toward 5-HT2B and orexin receptor targets rather than monoamine transporters [2].

Fluorinated Fragment-Based Drug Discovery (FBDD) Library Construction

The compound represents a fluorinated 3D fragment suitable for fragment-based drug discovery (FBDD) library construction. As documented in chemoinformatic analyses of fluorinated piperidine libraries, the position of fluorine substitution directly modulates pKa and lipophilicity, which are critical parameters for fragment library design [1]. The 3-fluoro-5-methylbenzyl motif combines the metabolic stability benefits of aromatic fluorine substitution with the lipophilicity enhancement of a methyl group, providing a balanced physicochemical profile. The dihydrochloride salt ensures water solubility for biochemical screening at concentrations up to 10 mM in aqueous buffer, a practical requirement for fragment screening campaigns [2].

PET Imaging Probe Precursor Synthesis via dCK-Targeted Intermediate

The dCK inhibitor class, for which this compound serves as an intermediate, has direct applications in positron emission tomography (PET) imaging probe development. The US patent (US9688673) covering dCK binding compounds explicitly describes the use of piperidine-linked cytosine derivatives for PET imaging applications to monitor immune function and tumor response [1]. The target compound, as an N-benzyl-piperidin-4-amine building block, provides the correct connectivity for late-stage diversification with PET-reportable isotopes (e.g., ¹⁸F) while maintaining the benzyl-piperidine-amine scaffold geometry required for dCK active site binding, as characterized by co-crystal structures of dCK-inhibitor complexes [2].

Quote Request

Request a Quote for N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.